molecular formula C23H21N3O3S B2893606 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 799793-27-4

2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No. B2893606
CAS RN: 799793-27-4
M. Wt: 419.5
InChI Key: FRRAHGACSQTTCZ-UHFFFAOYSA-N
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Description

The compound “2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide” is a complex organic molecule. It contains a furan ring, a tetrahydroquinoline ring, and an acetamide group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in Dimethyl formamide (DMF) gave a related compound . Another method involves the reaction of 2-cyano-N-(furan-2-ylmethyl)-3-sulfanyl-3-phenylaminoacrylamide with acetylenecarboxylate in ethanol under reflux .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a furan ring, a tetrahydroquinoline ring, and an acetamide group. The presence of these functional groups suggests that the compound may have interesting chemical properties and reactivity .


Chemical Reactions Analysis

Cyanoacetamide derivatives, which this compound is a type of, are known to be important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Multicomponent Synthesis and Structural Analysis

Compounds similar to the mentioned chemical have been synthesized through multicomponent reactions involving condensation processes. For example, substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized by condensing furfural or thiophene-2-carbaldehyde with various reagents. The structural details of these compounds were elucidated using X-ray analysis, highlighting their potential for further derivatization and application in various fields, including medicinal chemistry and material science (Dyachenko et al., 2015).

Structural Aspects and Properties of Amide Derivatives

Another area of research focuses on the structural aspects and properties of amide-containing derivatives related to isoquinoline. These studies have revealed how different treatments with mineral acids can affect the gel formation and crystal structures of these compounds, which could have implications for their use in drug delivery systems and as materials with specific optical properties (Karmakar et al., 2007).

Anticancer Activity and Antioxidant Properties

The anticancer activity and antioxidant properties of tetrahydroisoquinoline derivatives bearing nitrophenyl groups have also been a significant focus. Such studies have led to the identification of compounds with moderate to strong activity against specific cancer cell lines, further underscoring the potential of these compounds in the development of new anticancer therapies (Sayed et al., 2022).

Novel Synthetic Approaches

Research into novel synthetic approaches for creating derivatives of furoquinolinone and angelicin has revealed efficient methods that may pave the way for the production of new compounds with varied biological activities. These methods involve oxidative dearomatization combined with cascade reactions, demonstrating the versatility of these synthetic strategies in creating complex molecules (Ye et al., 2012).

Antituberculosis and Cytotoxicity Studies

The synthesis and evaluation of quinoline derivatives for their antituberculosis activity and cytotoxicity have been explored, highlighting the therapeutic potential of these compounds against infectious diseases and their safety profile in cytotoxicity studies. Such research underscores the importance of these compounds in the search for new treatments for tuberculosis (Chitra et al., 2011).

properties

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-14-7-9-15(10-8-14)25-20(28)13-30-23-16(12-24)21(19-6-3-11-29-19)22-17(26-23)4-2-5-18(22)27/h3,6-11,21,26H,2,4-5,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRAHGACSQTTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

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